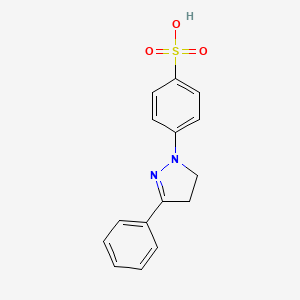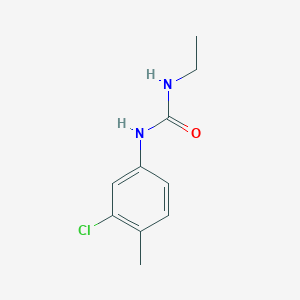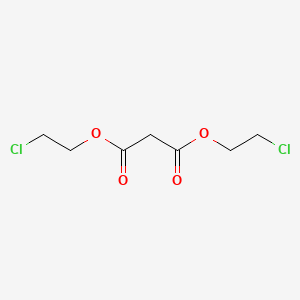
Propanedioic acid, bis(2-chloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, bis(2-chloroethyl) ester is a chemical compound with the molecular formula C7H10Cl2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chloroethyl groups attached to the ester of propanedioic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, bis(2-chloroethyl) ester can be synthesized through the esterification of propanedioic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of continuous reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propanedioic acid and 2-chloroethanol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-chloroethanol.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Propanedioic acid, bis(2-chloroethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a chemical probe in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, bis(2-chloroethyl) ester involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, bis(2-methylpropyl) ester
- Propanedioic acid, bis(2-ethylhexyl) ester
- Propanedioic acid, bis(2-phenylethyl) ester
Uniqueness
Propanedioic acid, bis(2-chloroethyl) ester is unique due to the presence of chloroethyl groups, which impart distinct reactivity and chemical properties. This makes it particularly useful in applications where specific chemical modifications are required.
Properties
CAS No. |
1605-30-7 |
|---|---|
Molecular Formula |
C7H10Cl2O4 |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
bis(2-chloroethyl) propanedioate |
InChI |
InChI=1S/C7H10Cl2O4/c8-1-3-12-6(10)5-7(11)13-4-2-9/h1-5H2 |
InChI Key |
GGIGJDDNQAQHQE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=O)CC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)
![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)
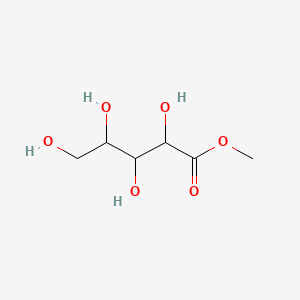


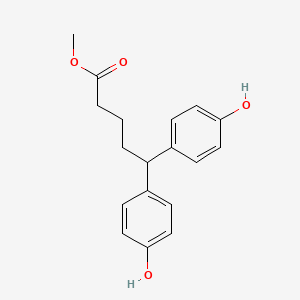
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)

